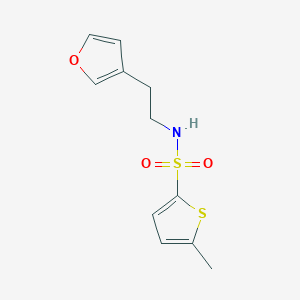

N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Furans are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and are also found as natural products in various sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

Furan compounds can be synthesized from biomass via furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) . A mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst, and the yields are between 75% and 89% .Molecular Structure Analysis

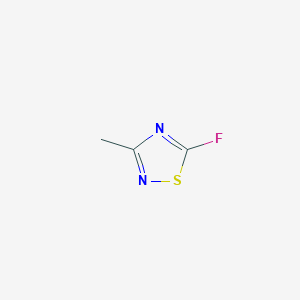

Furans are five-membered aromatic heterocycles containing one oxygen atom . The exact molecular structure of “N-(2-(furan-3-yl)ethyl)-5-methylthiophene-2-sulfonamide” could not be found in the search results.Chemical Reactions Analysis

Furan compounds can undergo a variety of reactions. For example, a mixture of Lewis acids (ZrCl4/ZnI2) can act as a catalyst in the synthesis of furan compounds .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

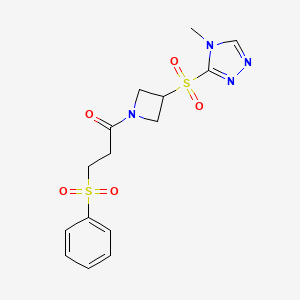

A novel approach to synthesizing 3-methylthio-substituted furans, pyrroles, thiophenes, and related derivatives demonstrates the versatility of sulfonamide compounds in organic synthesis. This process involves cross-coupling reactions and domino processes, highlighting the role of sulfonamide derivatives in facilitating complex organic reactions and contributing to the development of new synthetic methodologies (Yin et al., 2008).

Pharmacological Activities

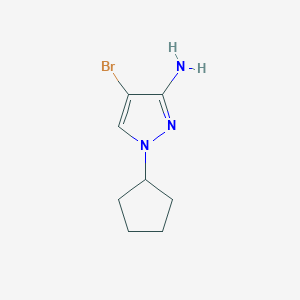

Research on novel furanyl derivatives from the red seaweed Gracilaria opuntia has uncovered pharmacological activities, including anti-inflammatory and antioxidative effects. These findings suggest the potential therapeutic applications of furanyl sulfonamide compounds in treating inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Anti-inflammatory Agents

The synthesis of an anti-inflammatory agent utilizing furan-2-sulfonamide derivatives underscores their importance in developing new medications. This work outlines a comprehensive synthesis route, providing a framework for future drug development efforts targeting inflammatory diseases (Urban et al., 2003).

Antiviral Activity

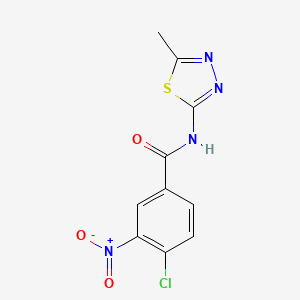

Sulfonamide derivatives have been explored for their antiviral properties, with the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing promise against the tobacco mosaic virus. This highlights the potential of sulfonamide compounds in antiviral drug development and the broader applicability in combating viral infections (Chen et al., 2010).

Dye-sensitized Solar Cells

Furan and thiophene derivatives, including sulfonamide compounds, have been utilized in dye-sensitized solar cells, demonstrating the role of these compounds in improving solar energy conversion efficiency. This application points to the potential of sulfonamide derivatives in enhancing renewable energy technologies (Kim et al., 2011).

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-5-methylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S2/c1-9-2-3-11(16-9)17(13,14)12-6-4-10-5-7-15-8-10/h2-3,5,7-8,12H,4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLUVPSMIVVBMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(Difluoromethyl)-1,3-thiazol-4-yl]methanamine;hydrochloride](/img/structure/B2762285.png)

![5-((4-Chlorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762286.png)

![N-((5-(thiophen-3-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2762291.png)

![(Z)-3-[5-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enamide](/img/structure/B2762298.png)